Tioxanthen-9-ona

Descripción general

Descripción

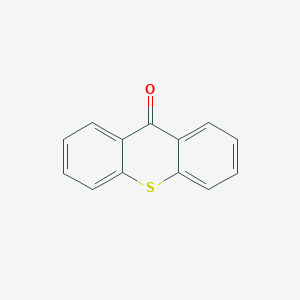

Thioxanthen-9-one, also known as Thioxanthen-9-one, is a useful research compound. Its molecular formula is C13H8OS and its molecular weight is 212.27 g/mol. The purity is usually 95%.

The exact mass of the compound Thioxanthone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 658181. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Xanthones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Thioxanthen-9-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thioxanthen-9-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antitumor Activity

Thioxanthen-9-one derivatives have been explored for their anti-tumor properties. Research indicates that these compounds can inhibit the interaction between BRCA1 and BACH1, which plays a crucial role in tumor suppression and DNA repair mechanisms. A study synthesized a library of thioxanthen-9-one-10,10-dioxide derivatives and evaluated their activity against breast cancer cell lines, demonstrating significant anti-tumor effects .

1.2 Neuroprotective Effects

Recent studies have shown that thioxanthen-9-one derivatives exhibit neuroprotective activity against tau toxicity, which is relevant for Alzheimer's disease treatment. For instance, compound 20 from a series of thioxanthene-9-one derivatives demonstrated low micromolar inhibitory potency against amyloid β aggregation and tau protein aggregation, making it a promising candidate for multitarget-directed ligands (MTDLs) in Alzheimer's therapy .

1.3 Monoamine Oxidase Inhibition

Thioxanthen-9-one derivatives are also recognized for their monoamine oxidase (MAO) inhibitory activity, which is significant for treating depression and other neuropsychiatric disorders. The introduction of functional groups at the 3-position of the thioxanthenone scaffold has been shown to enhance solubility and maintain pharmacological activity .

Photochemical Applications

2.1 Photoinitiators in Polymerization

Thioxanthen-9-one exhibits unique photophysical properties that make it an effective photoinitiator in polymerization processes. Its ability to absorb light efficiently and undergo intersystem crossing allows it to initiate chemical reactions upon exposure to UV light. This property is particularly beneficial in the development of photopolymers used in coatings and adhesives.

2.2 Photocatalysis

The compound's role as a photocatalyst has been investigated, with studies indicating that it can facilitate electron transfer reactions when excited by light. This characteristic opens avenues for its use in organic synthesis and environmental applications, such as pollutant degradation under light irradiation .

Material Science Applications

3.1 OLED Technology

Thioxanthen-9-one derivatives are being explored for their application in organic light-emitting diodes (OLEDs) due to their strong fluorescence properties. The structural modifications can enhance electronic properties, making them suitable candidates for advanced optoelectronic devices.

3.2 Development of Novel Materials

The unique structural features of thioxanthen-9-one allow for the design of new materials with tailored properties for specific applications in nanotechnology and nanocomposites .

Case Studies

Mecanismo De Acción

Target of Action

Thioxanthen-9-one is primarily used as a photocatalyst in organic reactions . It plays a unique role in photochemistry due to its high triplet energy and relatively long triplet lifetime . It also has the ability to participate successfully in merger reactions with metal complexes .

Mode of Action

It is known that some members of this family of compounds preferentially inhibit dna synthesis and mammalian topoisomerase type ii . During such processes, Thioxanthen-9-ones are believed to undergo reduction into thioxanthenes . In photochemical reactions, Thioxanthen-9-one acts as a mediator, initiating polymerization of vinyl monomers .

Biochemical Pathways

Thioxanthen-9-one is involved in a variety of biochemical pathways, particularly in the synthesis of xanthones and azaxanthones . These compounds are important O-heteroaromatic tricyclic molecules exhibiting a wide range of bioactivities . Thioxanthen-9-one’s high versatility in encompassing different mechanisms of action has moved its employment from traditional use to novel and more challenging organic transformations .

Pharmacokinetics

It is known that the compound has excellent solubility due to its chemical structure . This property is crucial for its bioavailability and efficacy in various applications.

Result of Action

The result of Thioxanthen-9-one’s action is highly dependent on its application. In organic reactions, it can significantly accelerate cross-coupling, providing a diverse range of diarylamines in good yields . In medicinal chemistry, Thioxanthen-9-one derivatives have shown promising results as antischistosomal and anticancer agents .

Action Environment

The action, efficacy, and stability of Thioxanthen-9-one can be influenced by various environmental factors. For instance, its use as a photocatalyst in organic reactions requires specific light conditions . Moreover, the compound’s release to the environment is expected to be low, suggesting primarily reactive uses in industrial and professional settings .

Análisis Bioquímico

Biochemical Properties

Thioxanthen-9-one has been recognized for its role in biochemical reactions, particularly in photochemistry . It has the ability to participate successfully in merger reactions with metal complexes . Thioxanthen-9-one is also known to be involved in the reduction of different thioxanthen-9-ones .

Cellular Effects

The cellular effects of Thioxanthen-9-one are primarily observed in its role as a powerful photocatalyst for organic reactions . It is employed as a mediator in polymerisation reactions and organic transformations . Detailed studies on its effects on various types of cells and cellular processes are still limited.

Molecular Mechanism

Thioxanthen-9-one exerts its effects at the molecular level through its unique photophysical properties . In photochemistry, Thioxanthen-9-one is excited to triplet states by absorbing energy from two photons, in combination . This leads to various photochemical reactions where Thioxanthen-9-one is employed as a mediator .

Temporal Effects in Laboratory Settings

The photophysical and photochemical behaviors of Thioxanthen-9-one in different solvents have been studied using nanosecond transient absorption spectroscopy . Over time, unique absorption of the triplet state of Thioxanthen-9-one is observed, which involves two components, 3nπ* and 3ππ* states .

Metabolic Pathways

Thioxanthen-9-one is involved in the biodesulfurization pathway, a microbial metabolic process that cleaves carbon-sulfur (C-S) bonds of thiophenic compounds

Actividad Biológica

Thioxanthen-9-one, a compound belonging to the thioxanthone family, has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of thioxanthen-9-one, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

Thioxanthen-9-one is characterized by a dibenzo-γ-pyrone structure. Its derivatives have been synthesized through various methods, including copper-catalyzed reactions and Ullmann-type coupling techniques. The structural modifications have been aimed at enhancing its biological efficacy, particularly as an anticancer agent and efflux pump inhibitor.

Antitumor Activity

Recent studies have demonstrated that thioxanthen-9-one derivatives exhibit significant antitumor activity. For instance, TXA1 (1-{[2-(diethylamino)ethyl]amino}-4-propoxy-9H-thioxanthen-9-one) has shown promising results in reducing the viability of breast cancer and melanoma cells through mechanisms involving autophagy and apoptosis modulation.

Key Findings:

- Mechanism of Action : TXA1 was found to induce abnormal cholesterol localization within cells, affecting steroid biosynthesis pathways. This was evidenced by alterations in gene expression related to cholesterol transport, such as upregulation of LDLR and NPC2 genes and downregulation of ABCG1 .

- In Vivo Studies : In mouse xenograft models of non-small cell lung cancer (NSCLC), TXA1.HCl significantly reduced tumor growth without causing toxicity to the host animals .

Antimicrobial Activity

Thioxanthen-9-one derivatives also exhibit notable antimicrobial properties. A library of thioxanthones was designed to assess their potential as efflux pump inhibitors, which are crucial in combating multidrug-resistant bacterial strains.

Key Findings:

- Efflux Pump Inhibition : The thioxanthone derivatives demonstrated the ability to inhibit bacterial efflux pumps like AcrAB-TolC and NorA, which are implicated in antibiotic resistance. This suggests a potential role for these compounds in enhancing the efficacy of existing antibiotics .

- Biofilm Formation : The compounds were effective in reducing biofilm formation and quorum-sensing activities in bacteria, further underscoring their potential as therapeutic agents against resistant infections .

Comparative Biological Activity Table

Case Studies

- TXA1 in Cancer Treatment : A study highlighted the efficacy of TXA1 in human tumor cell lines, where it modulated key pathways involved in cell survival and proliferation. The findings suggest that TXA1 could be developed further as a lead compound for cancer therapy targeting cholesterol metabolism .

- Thioxanthones Against Drug Resistance : Another investigation focused on a library of thioxanthones that were synthesized to combat bacterial resistance mechanisms. These compounds not only inhibited efflux pumps but also enhanced the activity of antibiotics against resistant strains .

Propiedades

IUPAC Name |

thioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8OS/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHRIQCWCFGUEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060082 | |

| Record name | Thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Thioxanthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11337 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000135 [mmHg] | |

| Record name | Thioxanthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11337 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

492-22-8 | |

| Record name | Thioxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioxanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioxanthen-9-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thioxanthen-9-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Thioxanthen-9-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thioxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thioxanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOXANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOK1SAC304 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.